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Compound of Interest

Compound Name:
1,1,1-Trifluoro-6-methylheptane-

2,4-dione

Cat. No.: B1581518 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-6-methylheptane-
2,4-dione

Introduction
1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone, represents a class of

compounds with significant utility in synthetic and coordination chemistry. The strategic

placement of a trifluoromethyl group imparts unique chemical characteristics, including

enhanced acidity of the α-protons, increased volatility, and altered reactivity compared to its

non-fluorinated counterparts.[1] These properties make it a valuable ligand for metal chelation

and a versatile building block in the synthesis of complex molecules, particularly within the

pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of

its chemical properties, synthesis, and spectroscopic characterization, offering a technical

resource for researchers and development professionals.

Molecular Structure and Tautomerism
The defining structural feature of 1,1,1-Trifluoro-6-methylheptane-2,4-dione is its β-

dicarbonyl moiety, which facilitates a dynamic equilibrium between two constitutional isomers:

the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is fundamental to

the compound's reactivity.[2][3]
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For most simple ketones, the equilibrium heavily favors the keto form. However, in β-dicarbonyl

systems like this one, the enol form is significantly stabilized by two key factors:

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the

remaining carbonyl group (C=C-C=O).

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-

membered ring via a hydrogen bond with the carbonyl oxygen.[2][4]

The electron-withdrawing nature of the trifluoromethyl group further increases the acidity of the

methylene protons, shifting the equilibrium further towards the enol tautomer.

Caption: Keto-Enol tautomerism of the title compound.

Synthesis Pathway: Claisen Condensation
A robust and common method for synthesizing β-diketones is the Claisen condensation. For

1,1,1-Trifluoro-6-methylheptane-2,4-dione, this involves the reaction of an ester, ethyl

trifluoroacetate, with a ketone, 4-methyl-2-pentanone, in the presence of a strong base such as

sodium ethoxide or sodium hydride.

The causality of this experimental choice lies in the mechanism: the base deprotonates the α-

carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the

electrophilic carbonyl carbon of the ester. A subsequent elimination of the ethoxide group yields

the desired β-diketone.
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Reactants

Ethyl Trifluoroacetate 4-Methyl-2-pentanone Strong Base (e.g., NaH)

Step 1: Enolate Formation
Base abstracts α-proton from ketone.

Step 2: Nucleophilic Attack
Enolate attacks ester carbonyl.

Step 3: Elimination
Ethoxide is eliminated.

Step 4: Acidic Workup
Protonation to yield final product.

1,1,1-Trifluoro-6-methylheptane-2,4-dione

cluster_reactants

Click to download full resolution via product page

Caption: Plausible synthesis workflow via Claisen condensation.
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Experimental Protocol: General Procedure
This protocol is a generalized representation. Researchers must adapt it based on specific

laboratory conditions and safety assessments.

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and dropping funnel, add a strong base (e.g., sodium hydride, 1.1

equivalents) suspended in an anhydrous solvent (e.g., THF). Ensure the system is under an

inert atmosphere (e.g., Nitrogen or Argon).

Ketone Addition: Slowly add 4-methyl-2-pentanone (1.0 equivalent) to the stirred suspension

at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

Ester Addition: Add ethyl trifluoroacetate (1.05 equivalents) dropwise via the dropping funnel,

maintaining the temperature at 0 °C to control the exothermic reaction.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench with

a dilute acid (e.g., 1M HCl) until the solution is acidic.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure. The resulting crude product can

be purified by vacuum distillation or column chromatography.

Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These values

are critical for designing experimental setups, predicting solubility, and ensuring safe handling.
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Property Value Reference

CAS Number 461-92-7 [5][6]

Molecular Formula C₈H₁₁F₃O₂ [5][6]

Molecular Weight 196.17 g/mol [6]

Boiling Point 183.6 °C at 760 mmHg [6]

78 °C at 64 mmHg

Density 1.143 g/cm³ [6]

Refractive Index (n20/D) 1.378 [6]

Flash Point 57.4 °C [6]

pKa (Predicted) 6.47 ± 0.10 [6]

Appearance Colorless to pale yellow liquid [1]

Solubility Soluble in organic solvents [1]

Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation and purity assessment. While

experimental spectra for this specific molecule are not widely published, a detailed prediction

based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy
The ¹H NMR spectrum is highly diagnostic for observing the keto-enol tautomerism.

Enol Form (Predominant):

Enolic OH: A broad singlet in the δ 12-16 ppm range, characteristic of the intramolecularly

hydrogen-bonded proton.

Vinyl H: A sharp singlet around δ 5.5-6.5 ppm.
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Isobutyl Group: A multiplet (CH) around δ 2.2 ppm, a doublet (CH₂) around δ 2.0 ppm, and

a doublet (two CH₃) around δ 0.9 ppm.

Keto Form (Minor):

Methylene (CH₂): A singlet around δ 3.5-4.0 ppm, positioned between the two carbonyls.

Isobutyl Group: Signals would be slightly shifted compared to the enol form.

¹³C NMR Spectroscopy
Carbonyl Carbons: In the enol form, two distinct signals are expected around δ 190-200 ppm

(C=O) and δ 175-185 ppm (C-OH). The keto form would show two signals in the δ 195-205

ppm range.

CF₃ Carbon: A quartet around δ 115-125 ppm due to coupling with the three fluorine atoms.

Vinyl Carbons (Enol): Signals expected around δ 90-100 ppm (CH) and δ 160-170 ppm (C-

OH).

¹⁹F NMR Spectroscopy
A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

The chemical shift would be characteristic of a trifluoromethyl ketone.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the enol form's prevalence.

O-H Stretch: A very broad absorption band from 2500 to 3200 cm⁻¹, indicative of the strong

intramolecular hydrogen bond in the enol tautomer.

C=O Stretch: A strong, sharp band around 1600-1640 cm⁻¹. This is at a lower frequency than

a typical ketone due to conjugation and hydrogen bonding.

C=C Stretch: A band around 1580-1600 cm⁻¹, also associated with the conjugated enol

system.

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[7]
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at

m/z 196. Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺) and

the trifluoromethyl group ([M-69]⁺). The McLafferty rearrangement is also a possible

fragmentation pathway.

Chemical Reactivity and Applications
Coordination Chemistry: As a bidentate ligand, 1,1,1-Trifluoro-6-methylheptane-2,4-dione
readily chelates with a wide variety of metal ions to form stable, often volatile, metal

complexes.[8][9] The deprotonated enol form coordinates to the metal center through its two

oxygen atoms. These complexes find applications in catalysis, as precursors for chemical

vapor deposition (CVD), and in lanthanide chemistry for luminescent materials.

Synthetic Intermediate: The dicarbonyl functionality allows for a rich variety of subsequent

reactions. It can serve as a precursor for the synthesis of heterocyclic compounds like

pyrazoles and isoxazoles through condensation reactions with hydrazines and

hydroxylamine, respectively. These heterocyclic motifs are common in pharmacologically

active molecules.

Safety and Handling
1,1,1-Trifluoro-6-methylheptane-2,4-dione is classified as a flammable liquid and vapor.[10] It

is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.

[10]

Precautionary Measures:

Handle in a well-ventilated fume hood.

Keep away from heat, sparks, and open flames.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]

2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation
1 [ncstate.pressbooks.pub]

3. masterorganicchemistry.com [masterorganicchemistry.com]

4. organicchemistrytutor.com [organicchemistrytutor.com]

5. 1,1,1-TRIFLUORO-6-METHYLHEPTANE-2,4-DIONE | 461-92-7 [chemicalbook.com]

6. Page loading... [guidechem.com]

7. refubium.fu-berlin.de [refubium.fu-berlin.de]

8. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - Dalton Transactions
(RSC Publishing) [pubs.rsc.org]

9. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

10. synquestlabs.com [synquestlabs.com]

To cite this document: BenchChem. [chemical properties of 1,1,1-Trifluoro-6-methylheptane-
2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581518#chemical-properties-of-1-1-1-trifluoro-6-
methylheptane-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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